

Cbz-NH-peg3-CH2cooh supplier and purity specifications

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Compound of Interest

Compound Name: Cbz-NH-peg3-CH2cooh

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An in-depth guide to **Cbz-NH-peg3-CH2cooh**, a heterobifunctional linker essential for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides researchers, scientists, and drug development professionals with comprehensive information on suppliers, purity specifications, and detailed protocols for its application in PROTAC synthesis.

Introduction to Cbz-NH-peg3-CH2cooh

Cbz-NH-peg3-CH2cooh, with the CAS Number 462100-05-6, is a monodisperse polyethylene glycol (PEG) linker widely used in the field of targeted protein degradation.[1][2] Its structure features three key components:

- A Carboxylic Acid (-COOH) group: This functional group serves as a reactive handle for forming a stable amide bond with a primary or secondary amine, typically on a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.[3]
- A PEG3 Spacer: The three-unit polyethylene glycol chain is hydrophilic, which enhances the solubility and bioavailability of the resulting PROTAC molecule.[3]
- A Carboxybenzyl (Cbz or Z) protected Amine (-NH-Cbz): The Cbz group is a common protecting group for amines that is stable under many reaction conditions but can be selectively removed, typically through catalytic hydrogenation, to reveal a free amine for subsequent conjugation reactions.[3]

These features make **Cbz-NH-peg3-CH2cooh** a versatile building block for the modular synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Supplier and Purity Specifications

Cbz-NH-peg3-CH2cooh is commercially available from various suppliers, generally with a high degree of purity suitable for research and drug development applications.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Reported Purity	Storage Conditions
SINOPEG	462100-05-6	C16H23NO7	341.36	>95%	-18°C for long term storage, avoid light.
MedChemExpress	462100-05-6	C16H23NO7	341.36	Not specified	Room temperature (continental US).
BroadPharm	462100-05-6	C16H23NO7	341.4	Not specified	-20°C.
Immunomart	462100-05-6	C16H23NO7	Not specified	~98%	-20°C.
Sigma-Aldrich	462100-05-6	C16H23NO7	Not specified	98%	4°C.
PurePEG	Not specified	C16H23NO7	341.36	>95%	Not specified.
MedKoo	462100-05-6	C16H23NO7	341.36	>98%	Dry, dark, and at 0-4°C for short term.

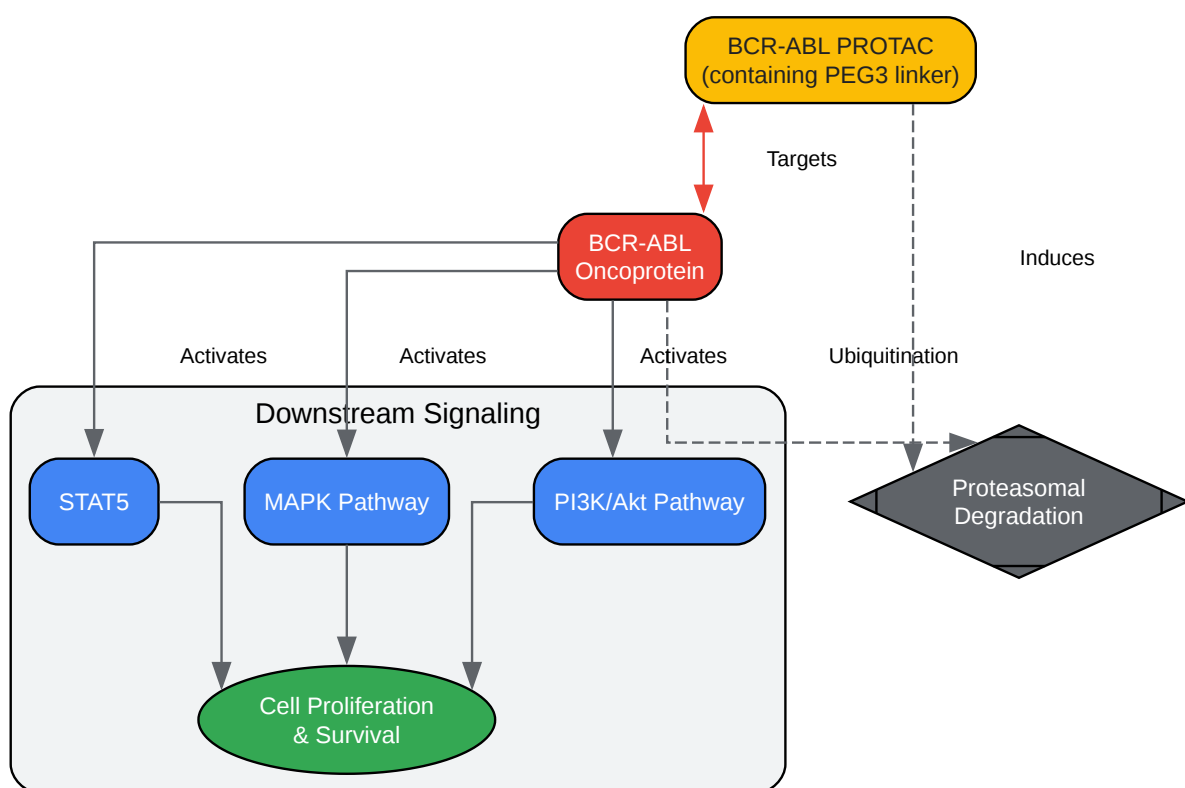
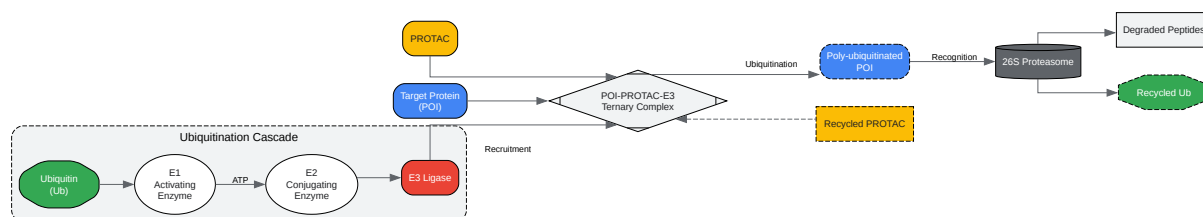
Application Notes: Role in PROTAC Development

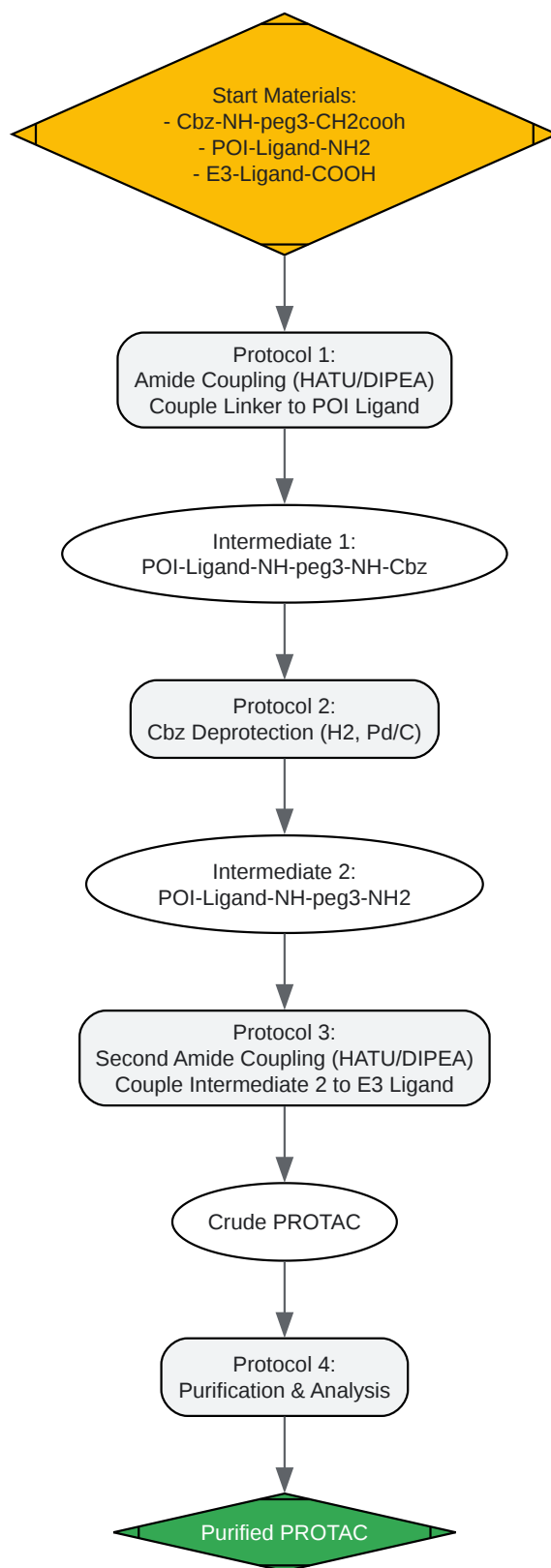
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The **Cbz-NH-peg3-CH₂cooh** linker is integral to this process. A typical synthetic strategy involves first coupling the carboxylic acid end of the linker to an amine on either the POI ligand or the E3 ligase ligand. After this first coupling, the Cbz protecting group is removed from the other end of the linker to expose the amine, which is then coupled to the second ligand, completing the PROTAC molecule.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule facilitates the degradation of a target protein.





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